4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives under controlled conditions. One common method involves the use of 4-fluoroaniline and 4-methoxyaniline as starting materials, which are reacted with a pyrimidine precursor in the presence of a catalyst such as palladium on carbon. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its biological activity.
4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the fluorine atom, which may influence its reactivity and binding affinity.
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Substitution of fluorine with chlorine can alter its chemical properties and biological activity.
Uniqueness
4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both fluorine and methoxy groups, which can enhance its binding affinity and selectivity for specific molecular targets. This dual substitution pattern can also influence its chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINNGHAZGIRIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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